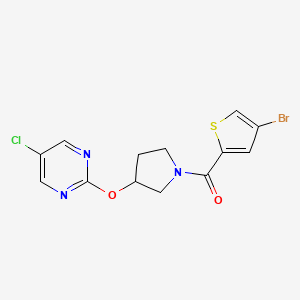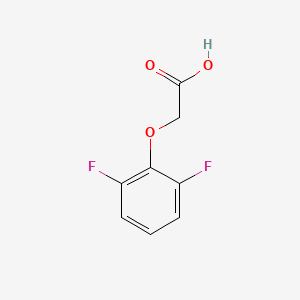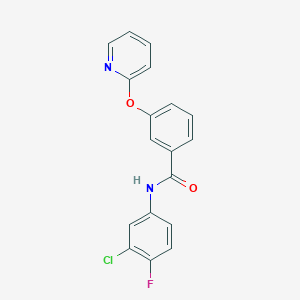
(4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is an organic compound consisting of a bromothiophene moiety attached to a pyrrolidine ring that is linked via an oxy bridge to a chloropyrimidine unit
Vorbereitungsmethoden
The synthesis of (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of 4-bromothiophene-2-carbaldehyde from 4-bromothiophene.
A reaction of 5-chloropyrimidin-2-ol with pyrrolidine to form 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine.
The final coupling reaction between 4-bromothiophene-2-carbaldehyde and 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine under basic or catalytic conditions to yield this compound.
Industrial production methods might leverage optimized reaction conditions, such as the use of specific catalysts, solvents, and temperatures to maximize yield and efficiency while minimizing by-products.
Analyse Chemischer Reaktionen
This compound can undergo several types of chemical reactions:
Oxidation
Typically facilitated by strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction
Conducted using reducing agents like lithium aluminum hydride, which can modify the thiophene ring.
Substitution
Electrophilic or nucleophilic substitution reactions are common, given the reactive sites present in the compound. Common reagents include alkyl halides and nucleophiles like amines or alcohols.
Coupling Reactions
Palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, can be utilized to introduce various functional groups.
The major products from these reactions depend on the reaction conditions and reagents used. For example, an oxidation reaction might yield a sulfoxide derivative, while a substitution reaction could introduce a different alkyl or aryl group to the pyrrolidine or thiophene ring.
Wissenschaftliche Forschungsanwendungen
(4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone has several applications across various fields:
Chemistry
Used as a building block in the synthesis of more complex molecules, particularly those with potential activity in pharmaceuticals or agrochemicals.
Biology
It can be used in the study of biological pathways and interactions, particularly in relation to its inhibitory effects on specific enzymes or receptors.
Medicine
Potential use in the development of new drugs, particularly those targeting central nervous system disorders or infectious diseases.
Industry
Applications in materials science, particularly in the development of new polymers or organic electronic materials.
Wirkmechanismus
The mechanism by which (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone exerts its effects often involves interaction with molecular targets such as enzymes, receptors, or ion channels. The bromothiophene and chloropyrimidine groups may enhance binding affinity and specificity to the target, while the pyrrolidine moiety can influence the compound’s overall pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
This compound can be compared with other heterocyclic compounds containing thiophene or pyrimidine rings. Examples of similar compounds include:
(4-Bromothiophen-2-yl)(3-((5-methylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
(4-Bromothiophen-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
While these compounds share structural similarities, differences in substituents (like chlorine, methyl, or fluorine) can lead to variations in their chemical reactivity, biological activity, and pharmacokinetic profiles, highlighting the uniqueness of (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone.
Eigenschaften
IUPAC Name |
(4-bromothiophen-2-yl)-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClN3O2S/c14-8-3-11(21-7-8)12(19)18-2-1-10(6-18)20-13-16-4-9(15)5-17-13/h3-5,7,10H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZILQOFWDYILT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC(=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2Z)-2-amino-3-[(E)-[(4-chlorophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2796583.png)
![4-[[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2796584.png)
![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2796585.png)
![N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2796586.png)
![N-cyclohexyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2796587.png)


![N-[(2-fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B2796593.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2796594.png)
![N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,4-DICHLOROBENZAMIDE](/img/structure/B2796598.png)
![7-chloro-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide](/img/structure/B2796599.png)
![ethyl 6-methyl-4-{[(4-nitrophenyl)methyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2796602.png)

![3-(3-Fluorophenyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2796604.png)
